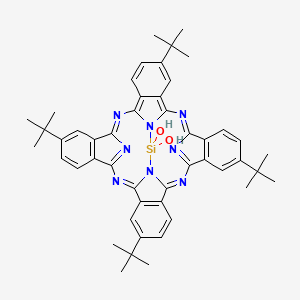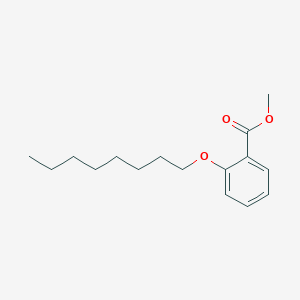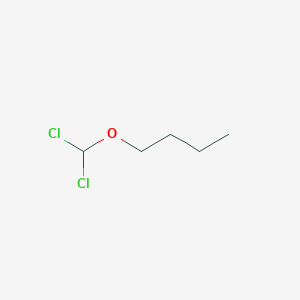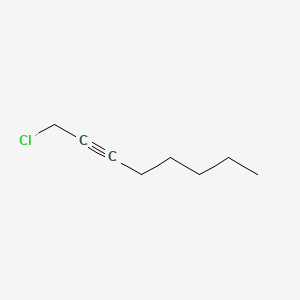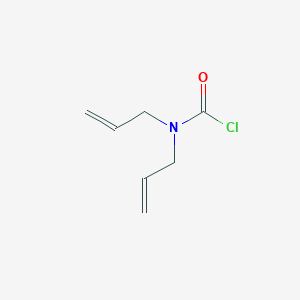
Diallylcarbamyl chloride
Vue d'ensemble
Description
Diallylcarbamyl chloride is a chemical compound with the molecular formula (H2C=CHCH2)2NCOCl . It is used in the production of dressings for wound care .
Synthesis Analysis
The synthesis of Diallylcarbamyl chloride involves the reaction of urea with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce Diallylcarbamyl chloride .Molecular Structure Analysis
The molecular structure of Diallylcarbamyl chloride is represented by the linear formula (H2C=CHCH2)2NCOCl . It has a molecular weight of 159.61 .Chemical Reactions Analysis
Diallylcarbamyl chloride is used in the production of dressings for wound care . It has been found that the intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce Diallylcarbamyl chloride .Physical And Chemical Properties Analysis
Diallylcarbamyl chloride has a density of 1.069 g/mL at 25ºC (lit.) and a boiling point of 214-220ºC (lit.) . It has a refractive index of n20/D 1.48 (lit.) .Applications De Recherche Scientifique
Prevention of Surgical Site Infections
DACC has been studied for its effectiveness in post-operative dressings to prevent surgical site infections, particularly in vascular surgery . The hydrophobic properties of DACC-coated dressings allow them to bind bacteria and remove them from the wound bed, potentially reducing infection rates.
Wound Management
In the field of wound care, DACC-coated dressings have been shown to control bacterial growth, which in turn prevents over-stimulation of macrophages and fibroblasts . This can be crucial in managing both acute and chronic wounds, as it helps maintain bacterial cell integrity and reduces inflammation.
In Vitro Bacterial Adhesion and Growth Control
DACC-coated dressings have been evaluated for their direct effect on Staphylococcus aureus adhesion and growth in vitro . The results suggest that these dressings can significantly limit biofilm formation, which is a key factor in the development of chronic infections.
Modulation of Immune Response
The indirect effects of DACC on immune cells have been studied, showing that it does not over-stimulate the expression of inflammatory cytokines such as TNF-α or TGF-β1 in macrophage and fibroblast co-cultures . This indicates that DACC can be used to modulate the immune response in wound healing.
Pilonidal Sinus Disease Treatment
DACC-coated dressings have been compared with alginate dressings for the treatment of pilonidal sinus disease, which affects mainly young adults . The aim is to enhance wound healing and provide a more effective management strategy for this condition.
Feasibility Studies for Clinical Trials
DACC is also being used in feasibility studies for clinical trials, such as the DRESSINg trial, which aims to produce high-quality evidence assessing the effectiveness of DACC-coated dressings in reducing surgical site infections .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-bis(prop-2-enyl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPJLWKFQNTOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392574 | |
| Record name | Diallylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylcarbamyl chloride | |
CAS RN |
25761-72-2 | |
| Record name | N,N-Di-2-propen-1-ylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25761-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallylcarbamyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






